Cas no 21947-21-7 ((S)-Benzyl (1-cyano-2-phenylethyl)carbamate)
21947-21-7 structure
Product Name:(S)-Benzyl (1-cyano-2-phenylethyl)carbamate
Numero CAS:21947-21-7
MF:C17H16N2O2
MW:280.321144104004
CID:51926
PubChem ID:14060562
Update Time:2025-04-18
(S)-Benzyl (1-cyano-2-phenylethyl)carbamate Proprietà chimiche e fisiche
Nomi e identificatori
-
- (S)-Benzyl (1-cyano-2-phenylethyl)carbamate
- N-[(1S)-1-Cyano-2-phenylethyl]carbamic acid benzyl ester
- Carbamic acid, N-[(1S)-1-cyano-2-phenylethyl]-, phenylmethyl ester
- BENZYL N-[(1S)-1-CYANO-2-PHENYLETHYL]CARBAMATE
- SCHEMBL392814
- DTXSID30555199
- (S)-benzyl 1-cyano-2-phenylethylcarbamate
- 21947-21-7
- Benzyl [(1S)-1-cyano-2-phenylethyl]carbamate
- AKOS005146167
- (S)-Benzyl(1-cyano-2-phenylethyl)carbamate
- AKOS015840715
- CHEMBL4587430
-
- MDL: MFCD03094754
- Inchi: 1S/C17H16N2O2/c18-12-16(11-14-7-3-1-4-8-14)19-17(20)21-13-15-9-5-2-6-10-15/h1-10,16H,11,13H2,(H,19,20)/t16-/m0/s1
- Chiave InChI: OYNUPIUEKUPWOE-INIZCTEOSA-N
- Sorrisi: O(C(N[C@H](C#N)CC1C=CC=CC=1)=O)CC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 280.121177757g/mol
- Massa monoisotopica: 280.121177757g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 21
- Conta legami ruotabili: 7
- Complessità: 362
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.2
- Superficie polare topologica: 62.1Ų
Proprietà sperimentali
- Densità: 1.175
- Punto di fusione: 135-136 ºC
- Punto di ebollizione: 494.929 °C at 760 mmHg
- Punto di infiammabilità: 253.124 °C
- Indice di rifrazione: 1.58
- PSA: 62.12000
- LogP: 3.43858
(S)-Benzyl (1-cyano-2-phenylethyl)carbamate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019119153-1g |
(S)-Benzyl (1-cyano-2-phenylethyl)carbamate |
21947-21-7 | 95% | 1g |
$411.84 | 2023-09-02 | |
| Crysdot LLC | CD12095436-1g |
(S)-Benzyl (1-cyano-2-phenylethyl)carbamate |
21947-21-7 | 95+% | 1g |
$485 | 2024-07-24 |
(S)-Benzyl (1-cyano-2-phenylethyl)carbamate Letteratura correlata
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
21947-21-7 ((S)-Benzyl (1-cyano-2-phenylethyl)carbamate) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso